molecular formula C20H27NO3 B12707221 3-Cyclohexene-1-carboxylic acid, 4-((4-(1,1-dimethylethyl)phenyl)amino)-6-methyl-2-oxo-, ethyl ester CAS No. 149221-28-3

3-Cyclohexene-1-carboxylic acid, 4-((4-(1,1-dimethylethyl)phenyl)amino)-6-methyl-2-oxo-, ethyl ester

Cat. No.: B12707221
CAS No.: 149221-28-3
M. Wt: 329.4 g/mol
InChI Key: PUPWCJYDJOXREI-UHFFFAOYSA-N
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Description

3-Cyclohexene-1-carboxylic acid, 4-((4-(1,1-dimethylethyl)phenyl)amino)-6-methyl-2-oxo-, ethyl ester is a complex organic compound with a unique structure. This compound is characterized by the presence of a cyclohexene ring, a carboxylic acid group, and an ethyl ester group. The compound’s structure also includes a phenyl group substituted with a tert-butyl group and an amino group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclohexene-1-carboxylic acid, 4-((4-(1,1-dimethylethyl)phenyl)amino)-6-methyl-2-oxo-, ethyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through oxidation reactions using reagents such as potassium permanganate or chromium trioxide.

    Formation of the Ethyl Ester: The carboxylic acid group can be esterified using ethanol and a strong acid catalyst like sulfuric acid.

    Substitution with the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts alkylation reaction using tert-butylbenzene and an appropriate catalyst.

    Amination and Methylation: The amino group can be introduced through a nucleophilic substitution reaction, followed by methylation using methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Cyclohexene-1-carboxylic acid, 4-((4-(1,1-dimethylethyl)phenyl)amino)-6-methyl-2-oxo-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced with other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and amines.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Cyclohexene-1-carboxylic acid, 4-((4-(1,1-dimethylethyl)phenyl)amino)-6-methyl-2-oxo-, ethyl ester has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Cyclohexene-1-carboxylic acid, 4-((4-(1,1-dimethylethyl)phenyl)amino)-6-methyl-2-oxo-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity. For example, the amino group can form hydrogen bonds with active sites of enzymes, while the phenyl group can engage in hydrophobic interactions. These interactions can lead to changes in enzyme activity or receptor signaling, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    1-Cyclohexene-1-carboxylic acid: A simpler analog with a similar cyclohexene ring and carboxylic acid group.

    3-Cyclohexene-1-carboxylic acid, methyl ester: A related compound with a methyl ester group instead of an ethyl ester group.

    4-((4-(1,1-Dimethylethyl)phenyl)amino)-6-methyl-2-oxo-3-cyclohexene-1-carboxylic acid: A compound with a similar structure but different functional groups.

Uniqueness

3-Cyclohexene-1-carboxylic acid, 4-((4-(1,1-dimethylethyl)phenyl)amino)-6-methyl-2-oxo-, ethyl ester is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the ethyl ester group, tert-butyl-substituted phenyl group, and amino group makes it a versatile compound with diverse applications in research and industry.

Properties

CAS No.

149221-28-3

Molecular Formula

C20H27NO3

Molecular Weight

329.4 g/mol

IUPAC Name

ethyl 4-(4-tert-butylanilino)-6-methyl-2-oxocyclohex-3-ene-1-carboxylate

InChI

InChI=1S/C20H27NO3/c1-6-24-19(23)18-13(2)11-16(12-17(18)22)21-15-9-7-14(8-10-15)20(3,4)5/h7-10,12-13,18,21H,6,11H2,1-5H3

InChI Key

PUPWCJYDJOXREI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(CC(=CC1=O)NC2=CC=C(C=C2)C(C)(C)C)C

Origin of Product

United States

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